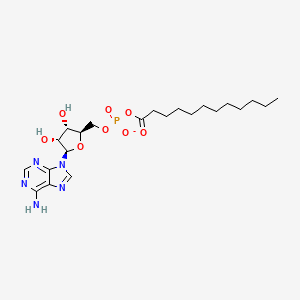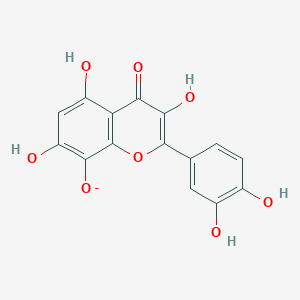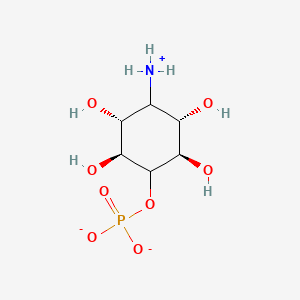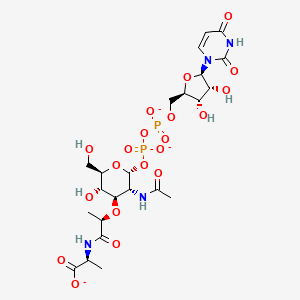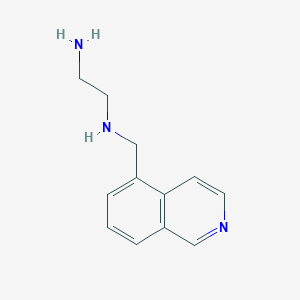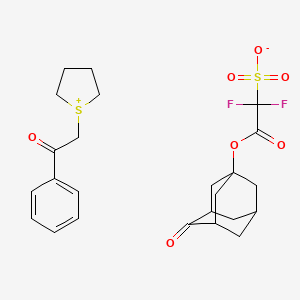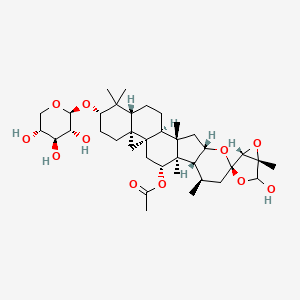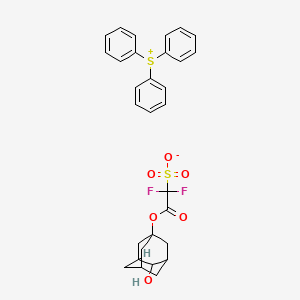
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
説明
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an adamantane-1,4-diol.
科学的研究の応用
Lithography Applications
Triphenylsulfonium salts, including 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate, are used in chemically amplified resists for lithography. They are particularly effective for sub-50-nm half-pitch lithography, showing resolution capabilities and pattern sizes of 40 and 32.5 nm half-pitch under EUV interference lithography (Gonsalves et al., 2009).
Photochemistry Studies
The photolysis of triphenylsulfonium salts has been a subject of interest. Studies have revealed that irradiation of these salts results in the production of new rearrangement products, phenylthiobiphenyls, and diphenyl sulfide. The mechanism for direct photolysis likely occurs from singlet excited states, involving both heterolytic and homolytic cleavage (Dektar & Hacker, 1990).
Photoacid Generator Applications
Triphenylsulfonium salts have been employed as photoacid generators (PAGs) for various applications, including selective enrichment of perfluoroalkyl sulfonates and direct analysis by MALDI-TOF-MS. These salts can function as bifunctional agents in certain chemical processes (Cao et al., 2011).
Polymer Research
Triphenylsulfonium salts are significant in polymer research, particularly in the study of gas transport properties of adamantane-based polysulfones. These polymers, when incorporating adamantane units, demonstrate higher gas permeabilities and permselectivities compared to traditional polysulfone materials (Pixton & Paul, 1995).
Optoelectronic Applications
The influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices has been studied. The addition of these salts to the emitting layer of polymer light-emitting diodes can improve charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation (Georgiadou et al., 2013).
特性
製品名 |
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate |
|---|---|
分子式 |
C30H30F2O6S2 |
分子量 |
588.7 g/mol |
IUPAC名 |
1,1-difluoro-2-[(4-hydroxy-1-adamantyl)oxy]-2-oxoethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H16F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-9,15H,1-5H2,(H,17,18,19)/q+1;/p-1 |
InChIキー |
MKWXXVNEIXBTMB-UHFFFAOYSA-M |
正規SMILES |
C1C2CC3CC(C2)(CC1C3O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

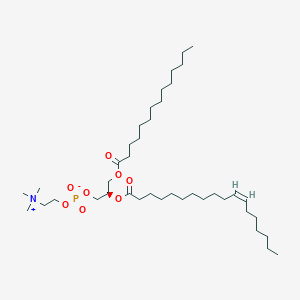
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
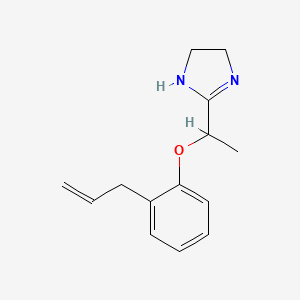
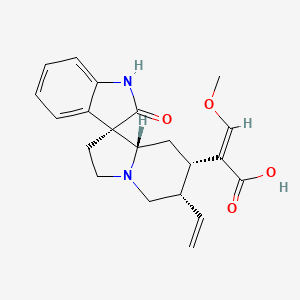
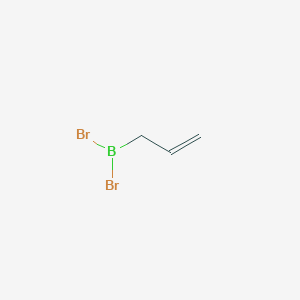
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
